2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol
Overview
Description
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The primary target of this compound is JAK1, a member of the Janus kinase family . JAK1 plays a crucial role in signal transduction for various cytokines and growth factors.
Mode of action
The compound binds to JAK1 and inhibits its activity, which can modulate immune responses and inflammation .
Biochemical pathways
By inhibiting JAK1, the compound affects the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and survival .
Pharmacokinetics
The compound has been optimized through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .
Result of action
The compound exhibited desired efficacies in CIA and AIA models, which are animal models for human rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes, such as Janus kinase 1 (JAK1), by binding to its active site . The interaction between this compound and JAK1 results in the inhibition of the enzyme’s activity, which can modulate various signaling pathways involved in immune responses and inflammation .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In immune cells, this compound can inhibit the JAK-STAT signaling pathway, leading to reduced cytokine production and immune cell activation . In cancer cells, this compound may induce apoptosis and inhibit cell proliferation by modulating gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent for inflammatory diseases and cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit JAK1 is primarily due to its binding to the enzyme’s active site, preventing substrate access and subsequent phosphorylation events . This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against JAK1 . Prolonged exposure to certain environments may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, the compound can effectively inhibit JAK1 activity and modulate immune responses without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is primarily metabolized by liver enzymes, which can modify its structure and affect its bioavailability
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy
Properties
IUPAC Name |
2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUFBDEPNTDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.